molecular formula C15H20N2O5 B11423308 3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423308
M. Wt: 308.33 g/mol
InChI Key: RBVUVOCKFHBACP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves several steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Amidation: The final step involves the amidation reaction where the carboxylic acid group is converted to the carboxamide using an amine, in this case, 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to drive reactions to completion.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenyl ring.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

    Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the N-(2-methoxyethyl) group.

    3-(3,4-Dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide: Contains a methyl group instead of the 2-methoxyethyl group.

Uniqueness

The presence of the 2-methoxyethyl group in 3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique properties, such as increased solubility and potential for specific biological interactions, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H20N2O5/c1-19-7-6-16-15(18)14-9-11(17-22-14)10-4-5-12(20-2)13(8-10)21-3/h4-5,8,14H,6-7,9H2,1-3H3,(H,16,18)

InChI Key

RBVUVOCKFHBACP-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1CC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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